Charge-Based Product Separation via Terminal Capping
Ac-SQNYPVV-NH2 carries an acetyl N‑terminus and an amide C‑terminus, rendering the intact substrate electrically neutral. Upon HIV‑1 protease cleavage at the Tyr‑Pro bond, the N‑terminal product Ac‑Ser‑Gln‑Asn‑Tyr (Ac‑SQNY) bears a free carboxylate and is anionic, while the C‑terminal product Pro‑Val‑Val‑NH2 (PVV‑NH2) remains neutral. This charge difference is the mechanistic basis for the ion‑exchange radiometric assay described by Hyland et al., where [tyrosyl‑3,5‑³H]Ac‑SQNYPVV‑NH2 is separated from radiolabeled Ac‑SQNY product on AG1‑X8 anion‑exchange minicolumns [1]. In contrast, the free‑termini analog H‑SQNYPIV‑OH (KM = 0.478 mM, pH 6.0, 37 °C) carries both a free N‑terminal amine (cationic at assay pH) and a C‑terminal carboxylate, producing a different net charge that precludes the straightforward ion‑exchange separation used in this validated, high‑throughput 96‑well format [2][3].
| Evidence Dimension | Net charge state of intact substrate facilitating ion‑exchange product separation |
|---|---|
| Target Compound Data | Net charge neutral (acetyl N‑terminus + amide C‑terminus); product Ac‑SQNY is anionic |
| Comparator Or Baseline | H‑SQNYPIV‑OH: free N‑terminal amine (+ charge) and free C‑terminal carboxylate (− charge); product charge signature differs |
| Quantified Difference | Qualitative charge difference; enables vs. disables the Hyland radiometric assay format |
| Conditions | pH 6.0; AG1‑X8 anion‑exchange resin; [tyrosyl‑3,5‑³H] labeling |
Why This Matters
For laboratories using the established radiometric HIV‑1 protease assay, only the acetyl/amide‑capped substrate provides the charge‑based separation mechanism required by the protocol; the free‑termini peptide is incompatible with this validated method.
- [1] Hyland, L.J., Dayton, B.D., Moore, M.L., Shu, A.Y., Heys, J.R. (1990). A radiometric assay for HIV-1 protease. Analytical Biochemistry, 188(2), 408-415. View Source
- [2] BRENDA Enzyme Database. EC 3.4.23.B5 – KM value for SQNYPIV (0.478 mM, pH 6.0, 37 °C, wild‑type enzyme). Reference 647846. View Source
- [3] BRENDA Enzyme Database. EC 3.4.23.16 – KM value for Ac-SQNYPVV-NH2 (5.5 mM, pH 6.0, 37 °C). Reference 648124. View Source
